Lipophilicity (LogP) Comparison of N,N-Dipentylpentanamide vs. Triamylamine
N,N-Dipentylpentanamide exhibits a significantly higher lipophilicity (LogP) compared to its structurally related tertiary amine analog, triamylamine (N,N-dipentylpentan-1-amine). The presence of the polar amide carbonyl group does not reduce the overall lipophilicity below that of the amine; in fact, the predicted LogP value is higher. [1]
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 4.38560 |
| Comparator Or Baseline | Triamylamine (CAS 621-77-2): Predicted LogP = 3.38 [1] |
| Quantified Difference | N,N-Dipentylpentanamide is approximately 1 unit higher in LogP, indicating ~10x greater partition into an organic phase. |
| Conditions | Computational prediction using standard algorithms; not experimentally determined. |
Why This Matters
This ~10-fold difference in lipophilicity directly impacts performance in liquid-liquid extraction, chromatographic retention, and membrane permeability, making N,N-dipentylpentanamide a fundamentally different tool from its amine analog for partitioning studies.
- [1] PrenDB, University of Marburg. Predicted LogP for Triamylamine. Retrieved from https://prendb.pharmazie.uni-marburg.de View Source
